Ethyl 6-(2,5-difluorophenoxy)-2-oxohexanoate
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Overview
Description
The compound with the identifier “Ethyl 6-(2,5-difluorophenoxy)-2-oxohexanoate” is a chemical substance listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules
Preparation Methods
Industrial Production Methods: In an industrial setting, the production of Ethyl 6-(2,5-difluorophenoxy)-2-oxohexanoate would likely involve large-scale chemical synthesis using automated equipment and standardized protocols. The process would be designed to maximize efficiency and minimize waste, ensuring a consistent supply of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-(2,5-difluorophenoxy)-2-oxohexanoate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the specific reagents and conditions used.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction pathway and conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
Scientific Research Applications
Ethyl 6-(2,5-difluorophenoxy)-2-oxohexanoate has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be studied for its potential effects on biological systems, such as its interaction with enzymes or receptors. In medicine, this compound could be investigated for its therapeutic potential, including its ability to modulate specific biological pathways. In industry, the compound may be used in the development of new materials or as a component in various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 6-(2,5-difluorophenoxy)-2-oxohexanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Ethyl 6-(2,5-difluorophenoxy)-2-oxohexanoate can be identified using PubChem’s 2-dimensional and 3-dimensional neighboring sets. These similar compounds share structural features with this compound and may exhibit similar chemical and biological properties.
Uniqueness: this compound is unique due to its specific chemical structure and properties. While similar compounds may share some characteristics, this compound may have distinct features that make it particularly valuable for certain applications. For example, its reactivity, stability, or biological activity may differ from those of related compounds, making it a preferred choice for specific research or industrial purposes.
Properties
IUPAC Name |
ethyl 6-(2,5-difluorophenoxy)-2-oxohexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2O4/c1-2-19-14(18)12(17)5-3-4-8-20-13-9-10(15)6-7-11(13)16/h6-7,9H,2-5,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSFYZNLZUPXBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CCCCOC1=C(C=CC(=C1)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(=O)CCCCOC1=C(C=CC(=C1)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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